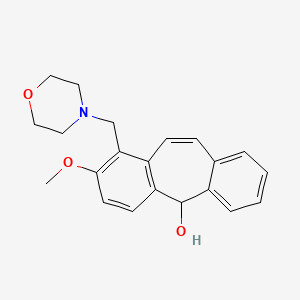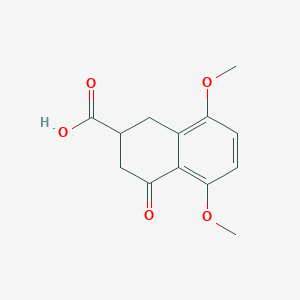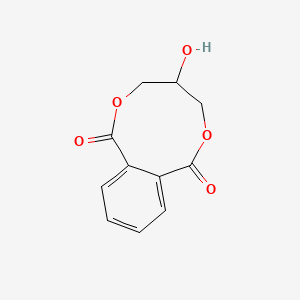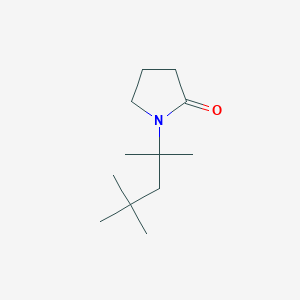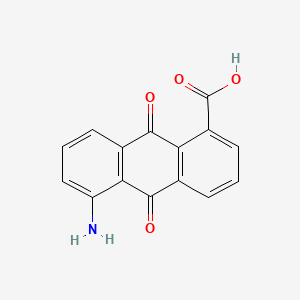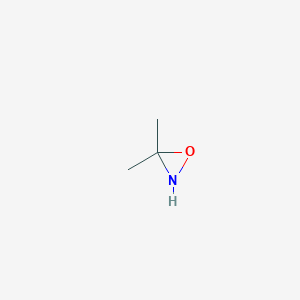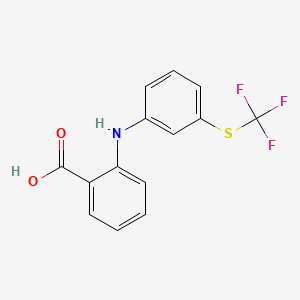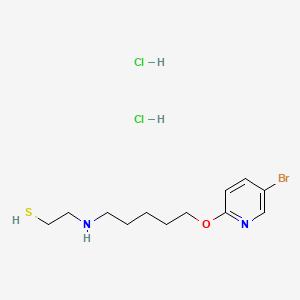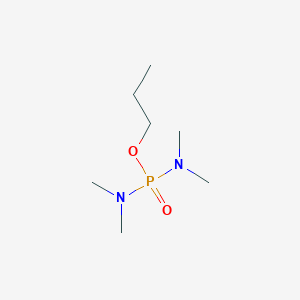
Propyl N,N,N',N'-tetramethylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates It is characterized by the presence of a phosphorodiamidate group, which consists of a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of propylamine with tetramethylphosphorodiamidic chloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Propylamine+Tetramethylphosphorodiamidic chloride→Propyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl
Industrial Production Methods
Industrial production of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous production techniques and advanced separation methods to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while reduction may produce phosphorodiamidate hydrides.
Wissenschaftliche Forschungsanwendungen
Propyl N,N,N’,N’-tetramethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate linkages.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylphosphorodiamidate: Lacks the propyl group but has similar chemical properties.
N,N-Dimethylphosphoramidic dichloride: Used as an intermediate in the synthesis of phosphorodiamidates.
Propylphosphonic anhydride: Another phosphorus-containing compound with different reactivity.
Uniqueness
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to the presence of both propyl and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
52604-85-0 |
|---|---|
Molekularformel |
C7H19N2O2P |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
N-[dimethylamino(propoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
ZTSQNEYDQKLJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


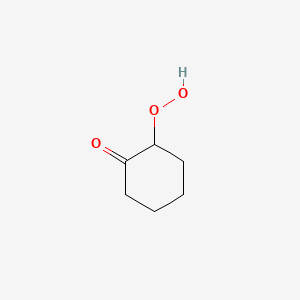
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
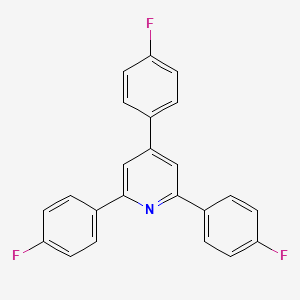
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
